5,7-Dimethyl-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione
Description
Streptomyces galilaeus. It is primarily used in the treatment of various cancers, including acute leukemia, malignant lymphoma, and solid tumors such as gastric, lung, breast, and ovarian cancers . Aclacinomycin intercalates into DNA and interacts with topoisomerases I and II, thereby inhibiting DNA replication and repair, as well as RNA and protein synthesis .
Properties
CAS No. |
16044-79-4 |
|---|---|
Molecular Formula |
C7H7N5O2 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
5,7-dimethylpyrimido[4,5-e][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C7H7N5O2/c1-11-5-4(10-9-3-8-5)6(13)12(2)7(11)14/h3H,1-2H3 |
InChI Key |
LGLSGALYZJZNIG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=NC=N2 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=NC=N2 |
Other CAS No. |
16044-79-4 |
Synonyms |
5,7-DIMETHYL-5H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Aclacinomycin is synthesized through a series of complex chemical reactions involving the bacterium Streptomyces galilaeus. The synthesis involves the fermentation of the bacterium, followed by extraction and purification processes to isolate the active compound .
Industrial Production Methods
Industrial production of aclacinomycin involves large-scale fermentation of Streptomyces galilaeus under controlled conditions. The fermentation broth is then subjected to various extraction and purification steps, including solvent extraction, chromatography, and crystallization, to obtain pure aclacinomycin .
Chemical Reactions Analysis
Types of Reactions
Aclacinomycin undergoes several types of chemical reactions, including:
Oxidation: Aclacinomycin can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the anthracycline structure.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving aclacinomycin include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various metabolites and derivatives of aclacinomycin, which may have different pharmacological properties and therapeutic potentials .
Scientific Research Applications
Aclacinomycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying anthracycline chemistry and developing new synthetic methods.
Biology: Employed in research on DNA intercalation and the inhibition of topoisomerases.
Medicine: Extensively studied for its antineoplastic properties and used in clinical trials for various cancers.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Aclacinomycin exerts its effects by intercalating into DNA and interacting with topoisomerases I and II. This interaction inhibits DNA replication and repair, as well as RNA and protein synthesis, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of aclacinomycin include the DNA double helix and the topoisomerase enzymes, which are crucial for maintaining DNA topology during replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to aclacinomycin include other anthracyclines such as doxorubicin, daunorubicin, and epirubicin. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties .
Uniqueness
Aclacinomycin is unique among anthracyclines due to its oligosaccharide structure, which contributes to its distinct pharmacological profile. It has shown efficacy in cases where other anthracyclines have failed, particularly in patients with resistance to doxorubicin and daunorubicin .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
